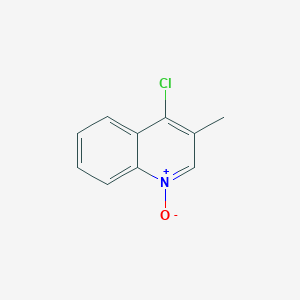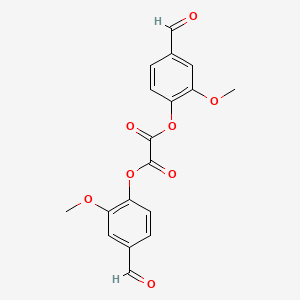![molecular formula C10H19ClN2O2 B3187127 (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 1404553-01-0](/img/structure/B3187127.png)
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a chemical compound with a complex structure. It belongs to the class of diazabicyclo[2.2.1]heptanes , which are intriguing due to their potential biological activities. These compounds serve as building blocks for various natural product-like motifs .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the asymmetric Michael addition of a substituted triketopiperazine (TKP) to an enone. This reaction yields the desired product in high yield and enantiomeric ratio (er). Further modifications allow access to natural product (NP) scaffolds, including diazabicyclo[2.2.1]heptane, prolinamide, and harmicine .
Molecular Structure Analysis
The molecular structure of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride consists of a bicyclic framework with a heptane core. The tert-butyl group and carboxylate functionality contribute to its overall structure. The stereochemistry at positions 1 and 4 is crucial for its biological properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and ring-opening processes. Its reactivity depends on the specific functional groups present. For instance, the carboxylate group may undergo esterification or hydrolysis reactions .
Physical And Chemical Properties Analysis
properties
CAS RN |
1404553-01-0 |
|---|---|
Molecular Formula |
C10H19ClN2O2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m0./s1 |
InChI Key |
XFBFNTNDFXDYEC-WSZWBAFRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2.Cl |
SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




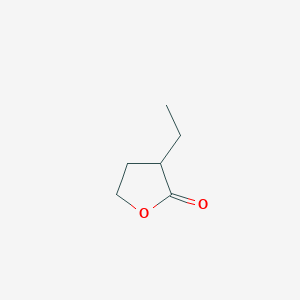
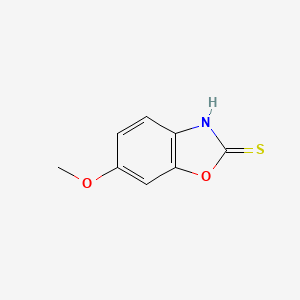
![2-(Furan-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B3187070.png)
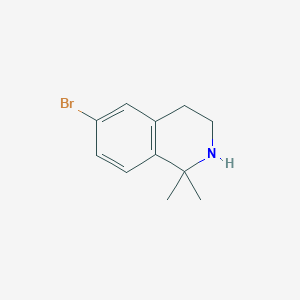
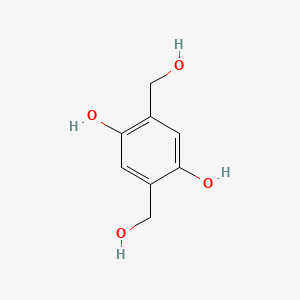

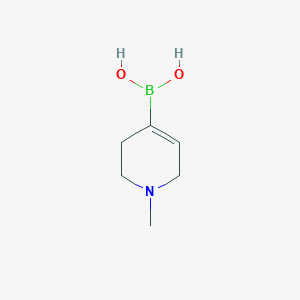
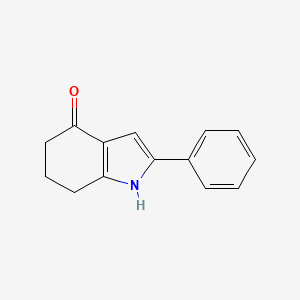
![tert-Butyl 7-bromo-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3187118.png)
